molecular formula C12H14ClNO3S B2994385 (4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448133-25-2

(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2994385
CAS RN: 1448133-25-2
M. Wt: 287.76
InChI Key: VFOMVJRLMHLHRY-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a chemical compound that belongs to the category of heterocyclic organic compounds . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is characterized by a pyrrolidine ring, a methylsulfonyl group, and a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Photochemically Induced Radical Alkenylation

The compound serves as a precursor in the direct alkenylation of C(sp3)–H bonds through a photochemically induced radical alkenylation process. This metal-free reaction allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units, demonstrating an efficient method for extending carbon skeletons for the synthesis of structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Synthesis and Biological Activities

This compound is also part of a series of novel N-phenylpyrazolyl aryl methanones derivatives, showcasing favorable herbicidal and insecticidal activities. The synthesis of such derivatives highlights the compound's role in the development of new agrochemical solutions (Wang et al., 2015).

Production of Chiral Intermediates

Significantly, it's involved in the biotransformation process for producing key chiral intermediates, such as for the anti-allergic drug Betahistine, demonstrating its importance in the pharmaceutical industry for producing stereoselective compounds (Ni et al., 2012).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of related compounds provides insights into their potential applications in material science and drug design, offering a deeper understanding of their physical and chemical properties (Lakshminarayana et al., 2009).

Anticancer and Antimicrobial Agents

Further studies focus on synthesizing and evaluating compounds with potential anticancer and antimicrobial activities. Such research underscores the compound's potential in the development of new therapeutic agents (Katariya et al., 2021).

properties

IUPAC Name

(4-chlorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-18(16,17)11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOMVJRLMHLHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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